molecular formula C19H20N2O4S B300695 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300695
M. Wt: 372.4 g/mol
InChI Key: LDOHJHWGXCFIFT-MHMBTURYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as Moroxydine, is a synthetic compound with potent antiviral properties. The compound belongs to the thiazolidinedione class of drugs and has been extensively studied for its potential applications in the treatment of viral infections.

Mechanism of Action

The exact mechanism of action of 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that the compound works by inhibiting the activity of the viral polymerase enzyme, which is essential for viral replication. Additionally, 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione may also stimulate the immune system to help fight off viral infections.
Biochemical and Physiological Effects
5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, the stimulation of the immune system, and the reduction of inflammation. The compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by viral infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione for lab experiments is its potent antiviral activity. The compound has been shown to be effective against a wide range of influenza viruses, making it a valuable tool for researchers studying viral infections. Additionally, 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione for lab experiments is its potential toxicity. While the compound has been shown to be relatively safe in animal studies, its long-term effects in humans are not fully understood. Additionally, 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione may not be effective against all types of viral infections, limiting its usefulness for certain research applications.

Future Directions

There are several potential future directions for research on 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its potential toxicity. Additionally, researchers may investigate the use of 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in combination with other antiviral drugs to improve treatment outcomes for viral infections. Finally, further studies may be conducted to better understand the mechanism of action of 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione and its potential applications in the treatment of other viral infections.

Synthesis Methods

The synthesis of 5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-methyl-3-phenyl-2-propen-1-al with 2-(4-morpholinyl)-2-oxoethyl chloride in the presence of a thiazolidinedione precursor. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.

Scientific Research Applications

5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the treatment of viral infections, particularly influenza. Several studies have demonstrated the compound's ability to inhibit the replication of influenza A and B viruses in vitro, as well as in vivo in animal models.

properties

Product Name

5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O4S/c1-14(11-15-5-3-2-4-6-15)12-16-18(23)21(19(24)26-16)13-17(22)20-7-9-25-10-8-20/h2-6,11-12H,7-10,13H2,1H3/b14-11+,16-12+

InChI Key

LDOHJHWGXCFIFT-MHMBTURYSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Origin of Product

United States

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